molecular formula C18H26N2O3 B2945115 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide CAS No. 921868-48-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide

Cat. No.: B2945115
CAS No.: 921868-48-6
M. Wt: 318.417
InChI Key: PCHJNZASEYZJBO-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a seven-membered ring containing oxygen and nitrogen atoms. The structure includes a pivalamide (2,2-dimethylpropanamide) group at the 8-position and ethyl/dimethyl substituents at the 5- and 3-positions, respectively.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-7-20-13-9-8-12(19-15(21)17(2,3)4)10-14(13)23-11-18(5,6)16(20)22/h8-10H,7,11H2,1-6H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHJNZASEYZJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, presenting detailed findings from diverse studies, including data tables and case studies.

Molecular Structure

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Physical Properties

The compound exhibits notable physical properties that may influence its biological activity, including solubility and stability under various conditions.

Pharmacological Effects

Research indicates that this compound possesses significant pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in vitro and in vivo. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions like arthritis.
  • Antimicrobial Activity : N-(5-ethyl-3,3-dimethyl-4-oxo...) has demonstrated activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antidepressant Effects

A study involving a rodent model assessed the antidepressant effects of the compound. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The study concluded that the compound's ability to increase serotonin levels might be responsible for these effects.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment on induced inflammation in rats, administration of N-(5-ethyl-3,3-dimethyl...) resulted in a marked decrease in swelling and pain responses. Histological analysis showed reduced infiltration of inflammatory cells.

The precise mechanisms through which N-(5-ethyl-3,3-dimethyl...) exerts its effects are still under investigation. However, it is hypothesized that:

  • Serotonergic Modulation : Interaction with serotonin receptors may enhance mood and reduce anxiety.
  • Cytokine Inhibition : The compound may inhibit the synthesis of pro-inflammatory cytokines through NF-kB pathway modulation.

Comparison with Similar Compounds

Key Observations :

  • Pivalamide vs. Triazole/Isoxazole : The pivalamide group in the target compound introduces steric bulk and may influence binding interactions compared to the triazole/isoxazole moieties in analogs, which are critical for RIPK1 inhibition .

Heterocyclic Analogues with Modified Cores

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Source
N-Formyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (5h) Benzo[f][1,4]thiazepine 5-Phenyl, 8-methoxy, N-formyl 326.4 Unknown (synthetic intermediate)
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid Benzo[b][1,4]oxazin 4-Acetic acid 221.2 Synthetic precursor for oxadiazole derivatives

Key Observations :

  • Heteroatom Substitution : Replacing oxygen with sulfur (e.g., thiazepine in 5h) alters electronic properties and may affect bioactivity. Thiazepines often exhibit distinct pharmacokinetic profiles compared to oxazepins .

Pivalamide-Containing Compounds with Pyridine Cores

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Source
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide (ST-3773) Pyridine 2-Bromo, 5-methoxy, 3-pivalamide 287.2 Research chemical (toxicity noted: acute toxicity Category 4)
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide Pyridine 2-Methoxy, 4-trimethylsilyl, 3-pivalamide 310.4 Catalogued research compound

Key Observations :

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